4-壬基酚-D5

描述

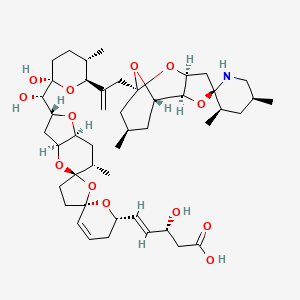

4-Nonylphenol-D5 is a synthetic compound used in scientific research for various applications, including environmental monitoring, biodegradation studies, and biochemical assays. This compound is a deuterated form of 4-nonylphenol, a member of the alkylphenol family.

科学研究应用

内分泌干扰研究

4-壬基酚因其内分泌干扰作用而闻名,尤其是在水生环境中。对太平洋牡蛎Crassostrea gigas的研究表明,接触 4-壬基酚会延迟幼虫发育并降低存活率,同时导致发育异常 (Nice 等,2000)。同样,该物质对雄性小鼠睾丸间质细胞中激素形成和活力的影响得到评估,表明 4-壬基酚可以影响激素谱并产生活性氧 (Jambor 等,2017)。

合成和表征

一系列壬基酚异构体,包括 4-壬基酚,被合成用于生物和环境研究。这项研究的目的是了解单个 4-壬基酚的雌激素效应和环境降解行为,这些行为因其侧链结构而异 (Boehme 等,2010)。

生物富集和环境影响

探索了 4-壬基酚在虾、贻贝和三刺鱼等海洋生物中的生物富集,揭示了比先前报道更高的生物富集因子,从而强调了其环境持久性 (Ekelund 等,1990)。另一项研究发现,4-壬基酚可以在环境相关浓度下缓慢地通过人胎盘 (Balakrishnan 等,2011)。

电化学监测

电化学方法被用来研究 4-壬基酚与 DNA 的相互作用,采用差分脉冲伏安法和碳纳米管修饰电极。这项研究提供了对 4-壬基酚的分子相互作用和潜在遗传毒性作用的见解 (Karadeniz 等,2010)。

生态毒理学

对淡水贻贝Dreissena polymorpha的研究表明,接触 4-壬基酚会导致雌二醇和睾酮等性类固醇水平降低,而不会显着影响抗氧化防御机制。这表明它有可能破坏软体动物的内分泌途径 (Riva 等,2010)。

食物链污染

研究了 4-壬基酚在食品中的存在,揭示了它在各种食品中的普遍性。这引发了对长期饮食接触这种内分泌干扰物的担忧 (Guenther 等,2002)。

代谢和生物降解

对 4-壬基酚在不同生物系统(如植物细胞培养和Aspergillus versicolor和Metarhizium物种等微生物)中的代谢和生物降解的研究提供了对其环境降解和潜在解毒途径的见解 (Bokern & Harms,1997);(Krupiński 等,2014);(Różalska 等,2013)。

作用机制

Target of Action

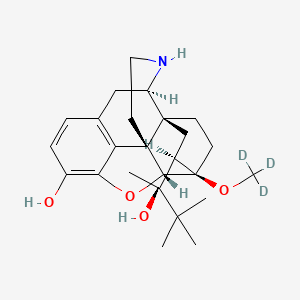

4-Nonylphenol-D5, a deuterium-labeled version of 4-Nonylphenol, primarily targets the Estrogen Receptor (ER) . The ER plays a crucial role in the regulation of many biological processes, including reproduction, development, and homeostasis .

Mode of Action

4-Nonylphenol-D5 interacts with its target, the ER, by mimicking the natural hormone estrogen . This interaction can lead to changes in the normal functioning of the ER, resulting in endocrine-disrupting properties . It exerts estrogenic activity, meaning it can bind to estrogen receptors and activate them .

Biochemical Pathways

The primary biochemical pathway affected by 4-Nonylphenol-D5 is the endocrine system . By interacting with the ER, it can disrupt the normal hormonal control and sexual differentiation . The exact downstream effects can vary, but they often involve alterations in reproductive success and community structure of aquatic organisms .

Pharmacokinetics

The pharmacokinetics of 4-Nonylphenol-D5, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, can be influenced by various factors. Gender differences have been observed in the pharmacokinetics of 4-Nonylphenol . The half-life of 4-Nonylphenol in female rats was found to be shorter, and its clearance was larger for all doses than those in male rats .

Result of Action

The molecular and cellular effects of 4-Nonylphenol-D5’s action are primarily related to its endocrine-disrupting properties . It can lead to homeostasis disorders, delay in growth, and changes in the community structure of microorganisms in the soil at low concentrations .

Action Environment

4-Nonylphenol-D5 enters the water ecosystem mainly via wastewater treatment plant effluents, agricultural runoff, groundwater discharge from air, soil, water, and agricultural sources . Environmental factors such as temperature, pH, and the presence of other substances can influence the compound’s action, efficacy, and stability .

属性

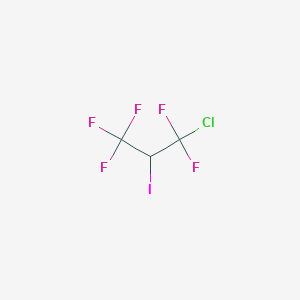

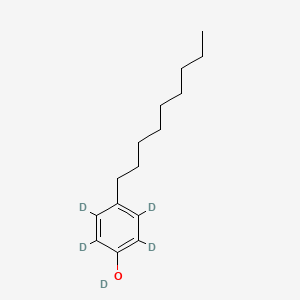

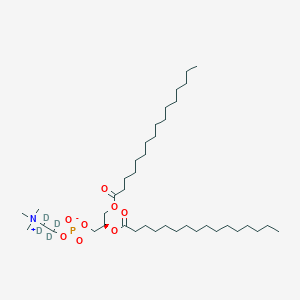

IUPAC Name |

1,2,4,5-tetradeuterio-3-deuteriooxy-6-nonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13,16H,2-9H2,1H3/i10D,11D,12D,13D/hD | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFHQQFPSIBGKE-VQUAKUOWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

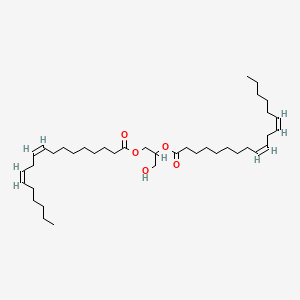

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

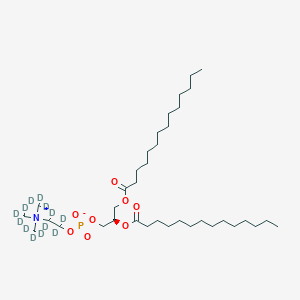

Isomeric SMILES |

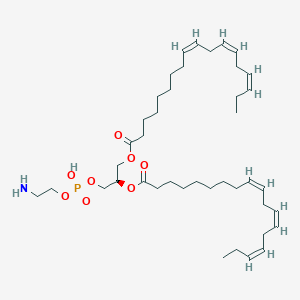

[2H]C1=C(C(=C(C(=C1CCCCCCCCC)[2H])[2H])O[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

358730-95-7 | |

| Record name | 358730-95-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![alpha-(4-Chlorophenyl)-N-[(methoxyamino)methylene]-3-(trifluoromethyl)-2-quinoxalineacetamide](/img/structure/B6595551.png)